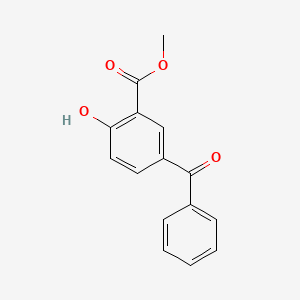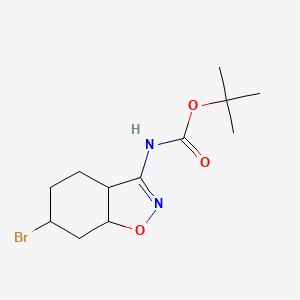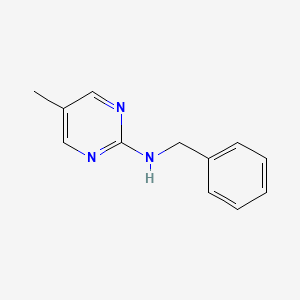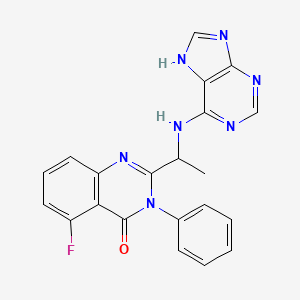![molecular formula C7H13NO B12272565 (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B12272565.png)
(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6S)-9-oxa-3-azabicyclo[421]nonane is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane typically involves the formation of the bicyclic structure through cyclization reactions. One common method includes the use of aziridines and epoxides as starting materials, which undergo ring-opening reactions followed by cyclization to form the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and catalytic processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids, known for their biological activities.
Uniqueness
(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure, which imparts distinct chemical and biological properties. This dual heteroatom feature differentiates it from other similar compounds and enhances its versatility in various applications .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C7H13NO/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2/t6-,7+/m0/s1 |
InChI Key |
WWPSNCRLHCSSDS-NKWVEPMBSA-N |
Isomeric SMILES |
C1C[C@@H]2CNCC[C@H]1O2 |
Canonical SMILES |
C1CC2CNCCC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Oxa-3-azabicyclo[3.3.1]nonane](/img/structure/B12272486.png)

![Benzene, [[(6-iodohexyl)oxy]methyl]-](/img/structure/B12272491.png)
![(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid](/img/structure/B12272495.png)
![1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272506.png)

![4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12272521.png)


![5-bromo-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B12272537.png)
![5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12272539.png)

![5-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12272557.png)
![4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B12272568.png)
